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Compound of Interest

Compound Name: JNJ-9676

Cat. No.: B15607865 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro antiviral activity of

JNJ-9676, a novel small-molecule inhibitor of the coronavirus membrane (M) protein. The

information presented herein is compiled from publicly available scientific literature and is

intended to serve as a resource for researchers engaged in antiviral drug discovery and

development.

Introduction
JNJ-9676 is a first-in-class antiviral compound that demonstrates potent and selective activity

against a broad range of coronaviruses, including Severe Acute Respiratory Syndrome

Coronavirus 2 (SARS-CoV-2) and its variants.[1][2] Unlike many other antiviral agents that

target viral enzymes such as the polymerase or protease, JNJ-9676 employs a unique

mechanism of action by targeting a structural protein essential for viral assembly and budding.

[1] This novel approach presents a promising new strategy for the development of therapeutics

to combat current and future coronavirus pandemics.

Quantitative Antiviral Activity
JNJ-9676 exhibits nanomolar potency against a variety of coronaviruses in different cell-based

assays. The following table summarizes the key quantitative data on its in vitro antiviral

efficacy.
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Virus/Vari
ant

Cell Line
Assay
Type

EC50
(nM)

EC90
(nM)

CC50
(µM)

Selectivit
y Index
(SI)

Sarbecovir

uses

SARS-

CoV-2

(B.1)

A549-

hACE2

High-

Content

Imaging

14 - >25 >1785

SARS-

CoV-2

(B.1)

VeroE6-

eGFP

eGFP

Reduction
22 - >25 >1136

SARS-

CoV-2

(Delta)

VeroE6-

eGFP

eGFP

Reduction
14 - >25 >1785

SARS-

CoV-2

(Omicron

BA.1)

VeroE6-

eGFP

eGFP

Reduction
26 - >25 >961

SARS-CoV
A549-

hACE2

High-

Content

Imaging

20 - >25 >1250

Bat-CoV

WIV-1

A549-

hACE2

Nanolucifer

ase Assay
4-6 - >25

>4167-

6250

Bat-CoV

SHC014

A549-

hACE2

Nanolucifer

ase Assay
4-6 - >25

>4167-

6250

Pangolin-

CoV

A549-

hACE2

Nanolucifer

ase Assay
4-6 - >25

>4167-

6250

Other

Coronaviru

ses
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MERS-

CoV
Huh-7

CPE

Reduction
600 - >25 >41

HCoV-

OC43
HCT-8

CPE

Reduction
130 - >25 >192

HCoV-

229E
MRC-5

CPE

Reduction
>5000 - >25 -

HCoV-

NL63
LLC-MK2

CPE

Reduction
>5000 - >25 -

Primary

Human

Cells

SARS-

CoV-2

(B.1)

MucilAir™
Viral Yield

Reduction
-

132.0 ±

36.7
>25 -

EC50: 50% effective concentration; EC90: 90% effective concentration; CC50: 50% cytotoxic

concentration; SI: Selectivity Index (CC50/EC50). Data compiled from multiple sources. While

direct CC50 values were not specified in all publications, it is consistently reported that JNJ-
9676 did not show significant cytotoxicity at the highest tested concentrations (typically 25 µM

or higher), leading to high selectivity indices.

Mechanism of Action
JNJ-9676 targets the viral M protein, a highly conserved structural protein among

betacoronaviruses that plays a critical role in the late stages of the viral replication cycle,

specifically in viral assembly and budding.[1] The M protein exists in two distinct conformational

states: a "short" form (Mshort) and a "long" form (Mlong). The transition between these two

conformations is believed to be essential for the proper assembly of new virions.[1]

JNJ-9676 binds to a novel pocket within the transmembrane domain of the M protein dimer.[1]

This binding stabilizes the M protein in an altered conformational state that is intermediate

between the long and short forms, effectively trapping it and preventing the conformational

changes necessary for the release of infectious virus particles.[1]
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Caption: Mechanism of action of JNJ-9676.

Experimental Protocols
The in vitro antiviral activity of JNJ-9676 has been determined using various cell-based assays.

Below is a representative, synthesized protocol for a high-content imaging-based antiviral

assay in A549-hACE2 cells.

Cell Culture and Reagents
Cell Line: A549-hACE2 (human lung adenocarcinoma cells engineered to express human

angiotensin-converting enzyme 2).
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Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal

bovine serum (FBS), 1% penicillin-streptomycin, and a selection agent for ACE2 expression

(e.g., puromycin).

Virus: SARS-CoV-2 isolate (e.g., B.1 strain) propagated in a suitable cell line (e.g., Vero E6

cells).

Compound: JNJ-9676 dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

Antiviral Assay Protocol
Cell Seeding: Seed A549-hACE2 cells into 96-well or 384-well clear-bottom imaging plates at

a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C

and 5% CO2.

Compound Preparation: Prepare a serial dilution of JNJ-9676 in culture medium. A typical

concentration range would span from low nanomolar to micromolar concentrations. Include a

vehicle control (DMSO) and a positive control (e.g., remdesivir).

Infection: On the day of the assay, remove the culture medium from the cell plates and add

the compound dilutions. Subsequently, infect the cells with SARS-CoV-2 at a predetermined

multiplicity of infection (MOI).

Incubation: Incubate the infected plates for a period that allows for viral replication and the

development of cytopathic effects (CPE), typically 48-72 hours, at 37°C and 5% CO2.

Fixation and Staining: After incubation, fix the cells with 4% paraformaldehyde. Permeabilize

the cells and stain for a viral antigen (e.g., nucleocapsid protein) using a specific primary

antibody followed by a fluorescently labeled secondary antibody. Stain the cell nuclei with a

fluorescent dye such as DAPI.

Imaging and Analysis: Acquire images of the wells using a high-content imaging system.

Analyze the images to quantify the number of infected cells (positive for viral antigen) and

the total number of cells (DAPI-stained nuclei).

Data Analysis: Calculate the percentage of infected cells for each compound concentration

relative to the vehicle control. Determine the EC50 value by fitting the dose-response data to
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a four-parameter logistic curve.

Cytotoxicity Assay Protocol
Cell Seeding: Seed A549-hACE2 cells as described for the antiviral assay.

Compound Addition: Add serial dilutions of JNJ-9676 to the cells.

Incubation: Incubate the plates for the same duration as the antiviral assay (48-72 hours).

Viability Assessment: Measure cell viability using a suitable assay, such as the MTS (3-(4,5-

dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

Data Analysis: Calculate the percentage of cell viability for each compound concentration

relative to the vehicle control. Determine the CC50 value from the dose-response curve.
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Caption: Experimental workflow for in vitro antiviral assay.
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Conclusion
JNJ-9676 is a potent and selective inhibitor of a broad range of coronaviruses with a novel

mechanism of action targeting the viral M protein. Its nanomolar in vitro activity against SARS-

CoV-2 and other pathogenic coronaviruses, coupled with a high selectivity index, underscores

its potential as a promising candidate for further preclinical and clinical development. The

unique targeting of a viral structural protein offers a new avenue for antiviral therapy and may

provide a high barrier to the development of resistance. Further studies are warranted to fully

elucidate the therapeutic potential of JNJ-9676 in the treatment of coronavirus infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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